

chemical structure and properties of N-Trans-Sinapoyltyramine

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Compound of Interest

Compound Name: N-Trans-Sinapoyltyramine

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N-Trans-Sinapoyltyramine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trans-Sinapoyltyramine is a naturally occurring phenolic amide belonging to the class of phenylpropanoid amides. It is an amide conjugate of sinapic acid and tyramine.[1][2] Found in various plant species, this compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of **N-Trans-**

Sinapoyltyramine. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its cytotoxic activity, are presented. Furthermore, a proposed signaling pathway for its anti-inflammatory action is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

N-Trans-Sinapoyltyramine is characterized by a sinapoyl group linked to a tyramine moiety through an amide bond. The "trans" designation refers to the stereochemistry of the double bond in the sinapoyl group.



Table 1: Chemical and Physical Properties of N-Trans-Sinapoyltyramine

Property	Value	Source
IUPAC Name	(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide	[3]
CAS Number	200125-11-7	[4]
Molecular Formula	C19H21NO5	[3]
Molecular Weight	343.4 g/mol	[3]
SMILES	COC1=CC(=CC(=C10)OC)/C =C/C(=O)NCCC2=CC=C(C=C 2)O	[4]
Physical Description	Powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.	[4]

Experimental Protocols Isolation of N-Trans-Sinapoyltyramine from Plant Material

The following is a representative protocol for the isolation of **N-Trans-Sinapoyltyramine** from a plant source, based on common methods for isolating phenylpropanoid amides.[5][6]

2.1.1. Extraction

• Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) at room temperature and grind it into a coarse powder.



- Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.
- Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Separation[5][7]

- Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain N Trans-Sinapoyltyramine, to column chromatography on a silica gel (60-120 mesh) column.
- Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Further Purification: Combine the fractions containing N-Trans-Sinapoyltyramine based on Thin Layer Chromatography (TLC) analysis. Further purify these fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to yield the pure compound.

Structural Characterization

2.2.1. Mass Spectrometry (MS)[3]

- Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
- Ionization Mode: Positive.
- Expected [M+H]⁺ ion: m/z 344.1492 (calculated for C₁₉H₂₂NO₅⁺). The observed mass will confirm the molecular formula.
- Fragmentation Pattern: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragments corresponding to the sinapoyl and tyramine moieties.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy[8]



- Solvent: Deuterated methanol (CD₃OD) or Dimethyl Sulfoxide (DMSO-d6).
- ¹H NMR: Expected signals include those for the aromatic protons of the sinapoyl and tyramine rings, the vinylic protons of the propenoyl chain, the methoxy groups, and the methylene groups of the tyramine side chain.
- ¹³C NMR: Expected signals include those for the carbonyl carbon, the olefinic carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC should be employed to confirm the connectivity of protons and carbons and unambiguously assign all signals.

Cytotoxicity Assessment on HeLa Cells (MTT Assay)[1] [9][10]

The following protocol describes the determination of the cytotoxic effects of **N-Trans-Sinapoyltyramine** on human cervical cancer (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of N-Trans-Sinapoyltyramine in DMSO.
 Dilute the stock solution with the culture medium to achieve a range of final concentrations
 (e.g., 1, 5, 10, 25, 50, 100 μM). Replace the medium in the wells with the medium containing
 the different concentrations of the compound. Include a vehicle control (DMSO) and a
 negative control (medium only).
- Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.



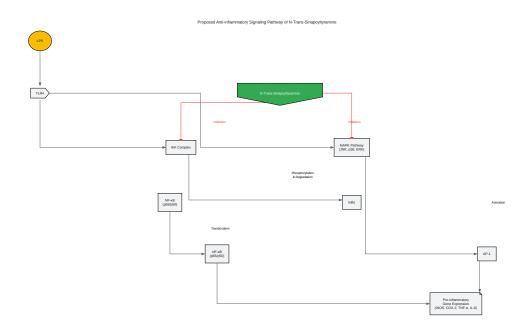
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

N-Trans-Sinapoyltyramine, as a phenolic amide, is anticipated to exhibit a range of biological activities. A closely related compound, N-trans-feruloyltyramine, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[9][10] This anti-inflammatory effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][11][12]

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of **N-Trans-Sinapoyltyramine**, based on the known activity of similar phenolic amides.





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